N-(2-((2-cyanoethyl)thio)phenyl)-4-(morpholinosulfonyl)benzamide
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Overview
Description
This compound is a complex organic molecule that contains functional groups such as cyanoethylthio, morpholinosulfonyl, and benzamide. These groups are common in many pharmaceuticals and synthetic organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups around the phenyl rings. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For example, the cyano group might make it a good nucleophile, while the sulfonyl group could potentially make it a good electrophile .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility might be affected by the polar sulfonyl and cyano groups .Scientific Research Applications
Chemical Synthesis and Characterization
Research has focused on synthesizing and characterizing compounds with structural elements similar to "N-(2-((2-cyanoethyl)thio)phenyl)-4-(morpholinosulfonyl)benzamide", exploring their potential in various applications. For example, studies have detailed the synthesis of N-Benzoyl-N'-dialkylthiourea derivatives and their metal complexes, highlighting their structure and potential antifungal activities (Zhou Weiqun et al., 2005). Another study explored the synthesis of novel sulfamoyl benzamides as selective CB(2) agonists, indicating the process of lead optimization for improved in vitro metabolic stability while retaining high potency (I. Sellitto et al., 2010).
Biological Applications
Research into structurally similar compounds also suggests potential biological applications. The synthesis and characterization of thiobenzamides and derivatives have been studied for their anti-trypanosomal activity and toxicity, providing insights into their medicinal potential (Finagnon H. Agnimonhan et al., 2012). Additionally, the development of aromatic sulfonamide inhibitors for various carbonic anhydrases offers a glimpse into the therapeutic applications of related compounds (C. Supuran et al., 2013).
Material Science and Polymer Chemistry
The exploration of compounds with morpholino groups extends into material science, where their incorporation into polymers has been investigated for the synthesis of biodegradable polyesteramides with pendant functional groups, showing potential for advanced material applications (P. J. I. Veld et al., 1992).
Future Directions
Properties
IUPAC Name |
N-[2-(2-cyanoethylsulfanyl)phenyl]-4-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S2/c21-10-3-15-28-19-5-2-1-4-18(19)22-20(24)16-6-8-17(9-7-16)29(25,26)23-11-13-27-14-12-23/h1-2,4-9H,3,11-15H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWPHXRYWSFXJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3SCCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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